Netarsudil Mesylate is a novel chemical compound that acts as a Rho-kinase (ROCK) inhibitor and a norepinephrine transporter (NET) inhibitor. [, ] It has garnered significant interest in scientific research for its potential therapeutic applications, particularly in ophthalmology. []
Mechanism of Action
ROCK Inhibition: Netarsudil Mesylate selectively inhibits ROCK1 and ROCK2, enzymes belonging to the AGC (PKA/PKG/PKC) family of serine/threonine kinases. [] This inhibition affects various cellular processes, including actin cytoskeleton organization, cell adhesion, and cell contraction. [] In the context of ophthalmology, ROCK inhibition in the trabecular meshwork (TM) cells leads to increased aqueous humor outflow through the TM, thereby reducing intraocular pressure (IOP). [, ]
NET Inhibition: By inhibiting NET, Netarsudil Mesylate prevents the reuptake of norepinephrine, leading to increased levels of this neurotransmitter in the synaptic cleft. [] This effect contributes to IOP reduction through mechanisms that are not yet fully understood, potentially involving modulation of aqueous humor production or outflow pathways. [, ]
Applications
Glaucoma and Ocular Hypertension: Netarsudil Mesylate shows promising results in lowering IOP in patients with glaucoma and ocular hypertension. [, , , , , , ] Studies demonstrate its efficacy as both monotherapy and adjunctive therapy, highlighting its potential to address unmet needs in glaucoma management. [, , ] Research suggests that Netarsudil Mesylate's IOP-lowering effect stems from its impact on multiple pathways, including increased trabecular outflow facility and reduced episcleral venous pressure. [, ] This multifaceted mechanism distinguishes it from existing therapies and underscores its potential value in managing these conditions.
Aqueous Humor Dynamics: Researchers utilize Netarsudil Mesylate to explore the complex mechanisms governing aqueous humor dynamics. [, ] By observing its effects on outflow facility, episcleral venous pressure, and aqueous humor production, scientists gain insights into the physiological processes regulating IOP. [, ] These insights are crucial for developing new and improved therapies for glaucoma and other eye diseases.
Cellular Mechanisms of ROCK and NET: Netarsudil Mesylate is a valuable tool for investigating the cellular pathways involving ROCK and NET. [] Its use in in vitro and in vivo studies allows researchers to delve into the intricate roles of these proteins in various physiological and pathological processes. []
Related Compounds
Netarsudil
Compound Description: Netarsudil is a Rho kinase inhibitor and norepinephrine transporter inhibitor that lowers intraocular pressure (IOP) [, , , , , , , , , ]. It is used to treat ocular hypertension and open-angle glaucoma [, , , , ]. Netarsudil is typically administered as a 0.02% ophthalmic solution once daily [, , ].
Relevance: Netarsudil is the active component of the target compound, Netarsudil mesylate. The mesylate salt form enhances the solubility and stability of Netarsudil, making it suitable for pharmaceutical formulations [].
Netarsudil-M1
Compound Description: Netarsudil-M1 is the active metabolite of Netarsudil []. In preclinical studies, Netarsudil-M1 demonstrated the ability to increase outflow facility in enucleated human eyes, suggesting it may contribute to the IOP-lowering effects of Netarsudil [].
Relevance: Netarsudil-M1 is a structurally related compound to Netarsudil mesylate, formed through the esterase metabolism of Netarsudil [].
Latanoprost
Compound Description: Latanoprost is a prostaglandin analog widely used as a first-line treatment for glaucoma []. It lowers IOP primarily by enhancing uveoscleral outflow []. Latanoprost is often used in combination with other IOP-lowering medications, including Netarsudil, to achieve target IOP levels [, , ].
Relevance: While not structurally related to Netarsudil mesylate, Latanoprost is often used in combination with Netarsudil for glaucoma treatment and is discussed in the context of fixed-dose combinations with Netarsudil [, ]. These combinations aim to enhance IOP lowering by targeting multiple outflow pathways [].
Timolol
Compound Description: Timolol is a topical beta-blocker used to lower IOP in glaucoma patients []. It reduces aqueous humor production, thus lowering IOP []. Clinical trials have compared the IOP-lowering efficacy of Netarsudil to that of Timolol, demonstrating comparable effects [].
Relevance: Timolol, while not structurally related to Netarsudil mesylate, serves as a comparator drug in clinical trials evaluating the efficacy and safety of Netarsudil in treating glaucoma [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
A Rho kinase inhibitor with norepinephrine transport inhibitory activity that reduces production of aqueous As of December 18, 2017 the FDA approved Aerie Pharmaceutical's Rhopressa (netarsudil ophthalmic solution) 0.02% for the indication of reducing elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension. Acting as both a rho kinase inhibitor and a norepinephrine transport inhibitor, Netarsudil is a novel glaucoma medication in that it specifically targets the conventional trabecular pathway of aqueous humour outflow to act as an inhibitor to the rho kinase and norepinephrine transporters found there as opposed to affecting protaglandin F2-alpha analog like mechanisms in the unconventional uveoscleral pathway that many other glaucoma medications demonstrate. Netarsudil is a Rho Kinase Inhibitor. The mechanism of action of netarsudil is as a Rho Kinase Inhibitor. Netarsudil is an amino-isoquinoline amide and inhibitor of Rho kinase (ROCK) and norepinephrine transporter (NET), with potential intraocular pressure (IOP)-lowering activity. Upon ocular administration, netarsudil inhibits ROCK and the Rho pathway, increases aqueous humor (AH) outflow via the trabecular pathway, and lowers IOP. In addition, netarsudil may lower IOP by decreasing episcleral venous pressure and decreasing the production of aqueous humor through inhibition of NET. See also: Netarsudil Mesylate (active moiety of).
Mobocertinib is a kinase inhibitor targeted against human epidermal growth factor receptor (EGFR). It is used specifically in the treatment of non-small cell lung cancer (NSCLC) caused by exon 20 insertion mutations in the EGFR gene, which are typically associated with a poorer prognosis (as compared to "classical" EGFR mutants causing NSCLC) and are associated with resistance to standard targeted EGFR inhibitors. Mobocertinib appears to be an effective means of treating this otherwise treatment-resistant NSCLC, exerting an inhibitory effect on EGFR exon 20 insertion mutant variants at concentrations 1.5- to 10-fold lower than those required to inhibit wild-type EGFR. Mobocertinib, under the brand name Exkivity (Takeda Pharmaceuticals Inc.), was granted accelerated approval by the FDA in September 2021 for the treatment of locally advanced or metastatic NSCLC in patients with EGFR exon 20 insertion mutations who have failed previous therapies. Mobocertinib is a Kinase Inhibitor. The mechanism of action of mobocertinib is as a HER1 Antagonist, and Cytochrome P450 3A Inducer. Mobocertinib is an oral tyrosine kinase receptor inhibitor that targets the epidermal growth factor receptor (EGFR) and was given accelerated approved for use in refractory, advanced or metastatic non-small cell lung cancer with EGFR exon 20 insertion mutations in 2021, but was subsequently withdrawn from use in October 2023 because of lack of efficacy found in a subsequent phase 3 controlled trial. Serum aminotransferase elevations occurred in 20% of patients treated with mobocertinib, but no episodes of clinically apparent liver injury with jaundice have been reported with its use. Mobocertinib is an orally available inhibitor of human epidermal growth factor receptor (EGFR) exon 20 insertion mutations, with antineoplastic activity. Upon oral administration, mobocertinib, and its active metabolites, specifically and irreversibly binds to and inhibits exon 20 insertion mutations of EGFR. This prevents EGFR-mediated signaling and leads to cell death in tumor cells expressing exon 20 insertion mutations. In addition, mobocertinib may inhibit the activity of other EGFR family members, such as human epidermal growth factor receptor 2 (HER2; ERBB2) and HER4. EGFR, HER-2 and -4 are receptor tyrosine kinases often mutated in numerous tumor cell types. They play key roles in tumor cell proliferation and tumor vascularization. See also: Mobocertinib Succinate (has salt form).
Mocravimod is a sphingosine 1-phosphate (S1P) receptor agonist, with potential immunosuppressive activity. Upon administration of mocravimod, this agent binds to S1P receptors on lymphocytes, which prevents binding of serum S1P to S1P receptors and leads to S1P receptor internalization. This reduces the number of circulating blood leukocytes and accelerates lymphocyte homing into peripheral lymph nodes, thereby preventing their infiltration into peripheral inflammatory sites. This agent also decreases the production of inflammatory cytokines by lymphocytes, such as interferon gamma (IFN-g), interleukin-12 (IL-12), and tumor necrosis factor (TNF).
Moclobemide is a member of the class of benzamides that is benzamide substituted by a chloro group at position 4 and a 2-(morpholin-4-yl)ethyl group at the nitrogen atom. It acts as a reversible monoamine oxidase inhibitor and is used in the treatment of depression. It has a role as a xenobiotic, an environmental contaminant and an antidepressant. It is a member of monochlorobenzenes, a member of morpholines and a member of benzamides. A reversible monoamine oxidase inhibitor (MAOI) selective for isoform A (RIMA) used to treat major depressive disorder. Most meta-analyses and most studies indicate that in the acute management of depression, moclobemide is more efficacious than placebo medication and similarly efficacious as tricyclic antidepressants (TCA) or selective serotonin reuptake inhibitors (SSRIs). Due to negligible anticholinergic and antihistaminic actions, moclobemide has been better tolerated than tri- or heterocyclic antidepressants. Moclobemide is only found in individuals that have used or taken this drug. It is a reversible monoamine oxidase inhibitor (MAOI) selective for isoform A (RIMA) used to treat major depressive disorder. The mechanism of action of moclobemide involves the selective, reversible inhibition of MAO-A. This inhibition leads to a decrease in the metabolism and destruction of monoamines in the neurotransmitters. This results in an increase in the monoamines, relieving depressive symptoms. A reversible inhibitor of monoamine oxidase type A; (RIMA); (see MONOAMINE OXIDASE INHIBITORS) that has antidepressive properties.